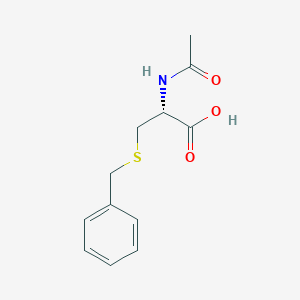

N-Acetyl-S-benzyl-L-cysteine

Description

Overview of N-Acetyl-S-benzyl-L-cysteine as an N-acyl-alpha amino acid and its significance in scientific investigation

This compound is classified as an N-acyl-alpha amino acid. hmdb.ca This class of organic compounds is characterized by an alpha amino acid that has an acyl group attached to its terminal nitrogen atom. hmdb.caiarc.fr It is also recognized as the S-benzyl derivative of N-acetyl-L-cysteine. ebi.ac.uk The significance of this compound in scientific research is multifaceted. It is frequently utilized in toxicological studies as a fluorescence detector to measure the formation of urinary acid following the ingestion of drugs or toxins. biosynth.com It also serves as a valuable tool for assessing oxidative DNA damage. biosynth.com Furthermore, its presence can be detected in urine and maternal blood samples, making it a relevant biomarker in certain contexts. biosynth.com

Historical context of the mercapturic acid pathway research and the role of this compound (mercapturic acid) as a metabolite

The discovery of the mercapturic acid pathway dates back to 1879, when researchers Baumann and Preuss, as well as Jaffé in a separate laboratory, identified mercapturic acids in the urine of dogs that had been administered bromobenzene, chlorobenzene, and iodobenzene. issx.orgtandfonline.comumn.edu These initial findings laid the groundwork for understanding how certain foreign compounds, or xenobiotics, are processed in the body. Initially, the complete metabolic sequence, beginning with glutathione (B108866) conjugation, remained elusive for over seven decades. issx.org

A significant breakthrough occurred in 1959 when S.P. James, M.M. Barnes, P.B. Wood, H.G. Bray, and T.J. Franklin established the connection between glutathione conjugation and the formation of mercapturic acids. issx.org They demonstrated that administering a precursor to mercapturic acid led to a decrease in liver glutathione levels that corresponded to the amount of mercapturic acid formed. issx.org Subsequent research further elucidated this pathway, showing that S-(p-Cl-benzyl) glutathione could be converted to S-p-Cl benzyl (B1604629) cysteine in vitro, which was then acetylated by liver preparations. issx.org The direct enzymatic formation of glutathione conjugates was described two years later, providing a foundation for the modern investigation of glutathione transferases. issx.org

This compound, also known as benzylmercapturic acid, is a specific mercapturic acid that serves as a metabolite of toluene (B28343). scbt.comnih.govbio-connect.nl It is formed through the mercapturic acid pathway, a major route for the biotransformation and detoxification of electrophilic compounds. tandfonline.comresearchgate.net This pathway involves a series of enzymatic reactions that ultimately lead to the excretion of the xenobiotic as a mercapturic acid. tandfonline.comresearchgate.net

Current research landscape and academic relevance of this compound

The current research landscape for this compound is active, with a significant focus on its role as a biomarker for exposure to toluene. nih.govnih.gov Studies have shown that urinary levels of benzylmercapturic acid have a strong correlation with the intensity of toluene exposure. nih.gov In fact, research suggests that it is a superior marker for occupational toluene exposure compared to traditional markers like hippuric acid and o-cresol (B1677501). nih.gov This is partly because the levels of this compound in unexposed individuals are typically below the detection limit, providing a clearer distinction between exposed and non-exposed populations. nih.govnih.gov

Beyond its use as a biomarker, this compound and its labeled counterparts, such as N-(Acetyl-d3)-S-benzyl-L-cysteine, are utilized in various research applications. scbt.com For instance, labeled versions of N-acetyl-S-phenylcysteine are used as reactants in the preparation of potent HIV-1 protease inhibitors. The compound is also part of the human exposome, which encompasses all environmental exposures of an individual throughout their lifetime and how these exposures relate to health. hmdb.ca Recent research has also explored the association between urinary metabolites of volatile organic compounds, including this compound, and health conditions like sarcopenia. nih.gov

Defining the scope and limitations of the current academic understanding of this compound

While significant progress has been made in understanding this compound, particularly its role in the mercapturic acid pathway and as a biomarker, there are still areas that require further exploration. The majority of knowledge about the mercapturate pathway has been derived from biomonitoring studies of environmental toxin exposure. nih.gov The complete profile of mercapturate pathway-related metabolites in both healthy and diseased individuals is yet to be fully established. nih.gov

Current academic understanding is largely centered on its function in xenobiotic metabolism. tandfonline.com However, the broader physiological and pathophysiological roles of mercapturic acids are an area of ongoing investigation. researchgate.netnih.gov For example, while mercapturic acid formation is primarily a detoxification process, some precursor cysteine S-conjugates can be bioactivated into reactive intermediates. tandfonline.com The full extent and implications of these alternative metabolic fates are not yet completely understood. Furthermore, while the compound has been identified in human blood, the literature on this compound itself is still considered relatively limited. hmdb.ca

Compound Information

| Compound Name | Synonyms |

| This compound | N-Acetyl-S-(phenylmethyl)-L-cysteine, N-Acetyl-3-(benzylthio)-alanine, Benzylmercapturic acid, S-benzyl-N-acetyl-L-cysteine |

| Bromobenzene | |

| Chlorobenzene | |

| Iodobenzene | |

| Glutathione | |

| S-(p-Cl-benzyl) glutathione | |

| S-p-Cl benzyl cysteine | |

| Toluene | |

| Hippuric acid | |

| o-cresol | |

| N-(Acetyl-d3)-S-benzyl-L-cysteine | N-(Acetyl-d3)-S-(phenylmethyl)-L-cysteine, N-(Acetyl-d3)-3-(benzylthio)-alanine |

| N-acetyl-S-phenylcysteine | |

| N-Acetyl-S-benzyl-2,3,4,5,6-d5-L-cysteine | L-S-Benzylmercapturic Acid-d5 |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19542-77-9 |

| Molecular Formula | C12H15NO3S |

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(benzylsulfanyl)propanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894753 | |

| Record name | S-Benzyl-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-77-9 | |

| Record name | Benzylmercapturic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-acetyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl-N-acetyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLMERCAPTURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of N Acetyl S Benzyl L Cysteine

Role of N-Acetyl-S-benzyl-L-cysteine within the Mercapturic Acid Pathway.

The mercapturic acid pathway is a multi-step process that converts harmful electrophilic compounds into water-soluble, excretable metabolites. tandfonline.comresearchgate.net this compound is the N-acetylated S-conjugate of L-cysteine and serves as a biomarker for exposure to certain chemicals. tandfonline.comwikipedia.org These polar compounds are readily eliminated from the body, primarily through the kidneys via urine. tandfonline.com

The biosynthesis of this compound begins with the conjugation of an electrophilic compound with glutathione (B108866). wikipedia.org This initial glutathione S-conjugate then undergoes a series of enzymatic reactions. First, the γ-glutamyl moiety is removed, followed by the glycine (B1666218) residue, which results in the formation of a cysteine S-conjugate. tandfonline.comwikipedia.org The final step in the pathway is the N-acetylation of this cysteine S-conjugate, which yields the mercapturic acid, this compound. tandfonline.comwikipedia.org

The synthesis of this compound is a coordinated effort involving several key enzymes that act sequentially to detoxify and prepare the xenobiotic for excretion. nih.govresearchgate.net

The first and rate-limiting step in the mercapturic acid pathway is catalyzed by Glutathione S-transferases (GSTs). tandfonline.comwikipedia.org These enzymes facilitate the reaction between glutathione and a wide variety of electrophilic substrates, forming a glutathione S-conjugate. tandfonline.com

Following the initial conjugation, the glutathione S-conjugate is sequentially hydrolyzed. tandfonline.comwikipedia.org γ-Glutamyltransferases remove the γ-glutamate residue, and this is followed by the action of dipeptidases, which cleave the glycine residue. tandfonline.comwikipedia.org This two-step hydrolysis process results in the formation of the corresponding L-cysteine S-conjugate. tandfonline.com

The final step in the formation of this compound is the N-acetylation of the cysteine S-conjugate. tandfonline.comnih.gov This reaction is catalyzed by the enzyme Cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). researchgate.netnih.gov NAT8 transfers an acetyl group to the amino group of the cysteine S-conjugate, forming the final mercapturic acid product. nih.gov Overexpression of NAT8 has been shown to catalyze the N-acetylation of S-benzyl-L-cysteine. genecards.org

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Step | Function |

| Glutathione S-transferases (GSTs) | 1. Initial Conjugation | Catalyzes the reaction of glutathione with electrophilic compounds. tandfonline.comwikipedia.org |

| γ-Glutamyltransferases | 2. Intermediate Hydrolysis | Removes the γ-glutamate residue from the glutathione S-conjugate. tandfonline.comwikipedia.org |

| Dipeptidases | 3. Intermediate Hydrolysis | Cleaves the glycine residue to form the L-cysteine S-conjugate. tandfonline.comwikipedia.org |

| Cysteine S-conjugate N-acetyltransferase (NAT8) | 4. Final N-acetylation | Catalyzes the N-acetylation of the L-cysteine S-conjugate to form the mercapturic acid. researchgate.netnih.gov |

The enzyme responsible for the final step of mercapturic acid formation, NAT8, is almost exclusively expressed in the liver and kidneys. nih.govgenecards.orgnih.gov This tissue-specific expression is consistent with the primary roles of these organs in detoxification and excretion processes. nih.govnih.gov Subcellularly, NAT8 is a membrane-bound protein associated with the endoplasmic reticulum and the endoplasmic reticulum-Golgi intermediate compartment. nih.govgenecards.org This localization suggests its integral role in the processing of xenobiotics within the cell's detoxification machinery. genecards.org

Table 2: Expression and Localization of NAT8

| Feature | Description |

| Primary Tissues | Kidney and Liver nih.govgenecards.orgqiagen.com |

| Subcellular Location | Endoplasmic reticulum membrane, Endoplasmic reticulum-Golgi intermediate compartment membrane nih.govgenecards.org |

| Protein Type | Single-pass type II membrane protein genecards.org |

Enzymatic activities involved in this compound synthesis.

Cysteine S-conjugate N-acetyltransferase (NAT8) in the final N-acetylation step.

Specificity towards S-benzyl-L-cysteine and other cysteine conjugates

The final step in the formation of mercapturic acids is the N-acetylation of cysteine S-conjugates, a reaction catalyzed by the enzyme N-acetyltransferase 8 (NAT8), also known as cysteinyl-conjugate N-acetyltransferase (CCNAT). nih.govnih.govresearchgate.net This enzyme is predominantly expressed in the liver and kidney and is associated with the endoplasmic reticulum. nih.govnih.govresearchgate.net

Research demonstrates that NAT8 exhibits significant specificity for cysteine S-conjugates. Studies using human NAT8 expressed in HEK293T cells have shown that the enzyme effectively catalyzes the N-acetylation of S-benzyl-L-cysteine. nih.govnih.govresearchgate.net The enzyme also shows activity towards other cysteine conjugates, such as leukotriene E₄, 4-nitrobenzylcysteine, and 1-menaphthylcysteine. nih.govnih.gov

However, NAT8 is largely inactive towards other physiological amines and amino acids, even those with aromatic structures resembling the benzyl (B1604629) group. nih.gov The enzyme showed no significant activity with L-aspartate, L-lysine, L-cystine, L-methionine, L-phenylalanine, L-tyrosine, or L-tryptophan. nih.gov This specificity highlights the dedicated role of NAT8 in the mercapturic acid pathway for the detoxification of xenobiotics. nih.govbac-lac.gc.ca

| Substrate | NAT8 Activity | Reference |

|---|---|---|

| S-benzyl-L-cysteine | Active | nih.govnih.gov |

| Leukotriene E₄ | Active | nih.gov |

| 4-nitrobenzylcysteine | Active | nih.gov |

| 1-menaphthylcysteine | Active | nih.gov |

| L-aspartate | Inactive | nih.gov |

| L-lysine | Inactive | nih.gov |

| L-methionine | Inactive | nih.gov |

| L-phenylalanine | Inactive | nih.gov |

Impact of genetic variations (e.g., SNPs) on NAT8 activity

Genetic polymorphisms in the NAT8 gene have been studied to determine their effect on the enzyme's catalytic activity. Two relatively common single nucleotide polymorphisms (SNPs) that result in amino acid changes, E104K and F143S, have been identified. nih.gov However, studies have shown that neither of these variants significantly alters the enzymatic activity or the expression of the NAT8 protein. nih.govnih.gov Their impact on the N-acetylation of S-benzyl-L-cysteine is not considered substantial. nih.gov

In contrast, a mutation replacing a highly conserved arginine residue (R149K) has been shown to suppress the enzyme's activity. nih.govnih.gov This indicates that while some common genetic variations have little effect, other specific mutations can impair the function of NAT8. nih.gov Additionally, variants in the promoter region of NAT8 have been associated with protective effects against hypertension and kidney failure, suggesting that genetic variations outside the coding region might influence its expression or function. nih.govnih.gov

Deacetylation of this compound

While N-acetylation is the final step in detoxification via the mercapturic acid pathway, the resulting N-acetyl-S-cysteine conjugates can be deacetylated. This reverse reaction is catalyzed by enzymes known as acylases, particularly aminoacylase (B1246476) III (AAIII) and acylase I. nih.govresearchgate.netnih.gov This process predominantly occurs in the renal proximal tubule. nih.govresearchgate.net

The deacetylation of mercapturic acids like this compound regenerates the corresponding cysteine S-conjugate (S-benzyl-L-cysteine). nih.gov The specificity and rate of this deacetylation can be a critical factor in the toxicology of certain compounds, as the resulting cysteine S-conjugates can be substrates for further, potentially toxifying, metabolic reactions. nih.govresearchgate.net For instance, S-alkyl-N-acetyl-L-cysteines with short and unbranched S-alkyl groups are generally good substrates for acylase I, while those with longer or branched chains are poorer substrates. nih.gov

Potential for bioactivation of cysteine S-conjugates by β-lyases

The cysteine S-conjugates produced from the deacetylation of mercapturic acids can be substrates for pyridoxal (B1214274) 5'-phosphate-dependent enzymes called cysteine S-conjugate β-lyases. nih.govresearchgate.netnih.gov These enzymes are found in the liver and kidneys and catalyze a β-elimination reaction. nih.govacs.org

This reaction cleaves the carbon-sulfur bond of the cysteine conjugate, yielding pyruvate, ammonia, and an unstable thiol fragment. nih.govnih.govacs.org If this resulting thiol is reactive, the β-lyase pathway serves as a mechanism of bioactivation, transforming a relatively stable conjugate into a potent toxicant. nih.govresearchgate.netnih.gov This pathway is particularly significant in the nephrotoxicity of halogenated alkenes, where the reactive thiols generated can cause cellular damage. nih.govacs.org The conversion of a mercapturate back to a cysteine S-conjugate, which then enters the β-lyase pathway, demonstrates how detoxification and bioactivation pathways can be interconnected. nih.gov

Metabolism of Precursor Compounds Yielding this compound

This compound is a known urinary metabolite of toluene (B28343), indicating that it is formed from precursor compounds generated during toluene's biotransformation.

Toluene metabolism and this compound formation

Toluene is a widely used industrial solvent that undergoes extensive metabolism in the body, primarily in the liver. researchgate.netnih.gov The major metabolic pathway involves the oxidation of the methyl group to form benzyl alcohol. researchgate.netnih.gov This is followed by further oxidation to benzaldehyde (B42025) and then to benzoic acid, which is primarily conjugated with glycine to form hippuric acid and excreted in the urine. researchgate.netnih.gov

A minor but significant pathway of toluene metabolism leads to the formation of S-benzylmercapturic acid (this compound). researchgate.netnih.gov This metabolite is thought to be formed from the conjugation of benzyl alcohol with glutathione, which is then processed through the mercapturic acid pathway to yield this compound. researchgate.netnih.gov

Enzymatic conversion to toluene oxide or benzyl alcohol

The initial and rate-limiting step in toluene metabolism is catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov The primary reaction is the hydroxylation of the methyl side-chain to produce benzyl alcohol. nih.gov The major isoenzyme responsible for this conversion is CYP2E1, although other isoforms such as CYP1A2, CYP2B6, and CYP2C11/6 also contribute. nih.gov

Involvement of sulphate ester of benzyl alcohol as an intermediate

Research into the metabolism of compounds like benzyl acetate (B1210297) has elucidated the role of a key intermediate in the formation of this compound. The metabolic process involves the rapid hydrolysis of benzyl acetate to benzyl alcohol. who.int While the majority of this benzyl alcohol is oxidized to benzoic acid, a smaller portion undergoes sulfate (B86663) conjugation to form a sulphate ester of benzyl alcohol (benzyl sulfate). who.int This reactive intermediate, benzyl sulfate, is then capable of conjugating with glutathione. This conjugation marks the entry point into the mercapturic acid pathway, ultimately leading to the formation and excretion of this compound. who.int

Influence of metabolic inhibitors on pathway

The use of specific metabolic inhibitors has been instrumental in defining the biotransformation pathway leading to this compound. semanticscholar.org Studies have utilized inhibitors to block particular enzymatic steps, thereby revealing the sequence of metabolic events.

Pyrazole (B372694): An inhibitor of alcohol dehydrogenase, pyrazole is used to block the primary oxidation pathway of benzyl alcohol to benzaldehyde and subsequently benzoic acid. By inhibiting this major route, the metabolic flux is redirected towards the minor pathways, including sulfate conjugation.

Pentachlorophenol (PCP): This compound acts as an inhibitor of sulfotransferase enzymes, which are responsible for the formation of sulfate esters. Inhibition of this step prevents the formation of the reactive benzyl sulfate intermediate, thereby blocking the subsequent glutathione conjugation and formation of this compound. semanticscholar.org The use of PCP helps confirm that sulfate conjugation of benzyl alcohol is an essential step in this specific metabolic route. semanticscholar.org

Benzyl acetate metabolism and this compound formation

Benzyl acetate serves as a significant precursor for the in vivo generation of this compound. Its metabolism is characterized by rapid and extensive hydrolysis to benzyl alcohol and acetate. who.int The benzyl alcohol formed is then subject to several metabolic fates. The predominant pathway is oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid for excretion. who.int

However, a secondary, minor pathway involves the conjugation of benzyl alcohol. As previously detailed, a small fraction of benzyl alcohol is conjugated with sulfate to yield benzyl sulfate. This electrophilic intermediate reacts with glutathione, initiating the mercapturic acid synthesis cascade that culminates in the urinary excretion of this compound. who.int Therefore, the detection of this mercapturic acid in urine serves as a biomarker for exposure to benzyl acetate and other compounds that are metabolized via benzyl alcohol.

Comparative Analysis of this compound with Analogous Mercapturic Acids

Comparing this compound with other mercapturic acids provides valuable insights into the structure-activity relationships and metabolic specificities of the detoxification pathways.

Structural and functional analogues

Several mercapturic acids share structural similarities with this compound, differing primarily in the S-linked substituent.

N-acetyl-S-phenyl-L-cysteine: This analogue differs by the absence of the methylene (B1212753) group between the sulfur atom and the aromatic ring. It is a metabolite of benzene (B151609).

N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA): This compound features an S-linked cyanoethyl group instead of a benzyl group. It is a well-established biomarker for exposure to acrylonitrile (B1666552). bmj.comcdc.gov

The function of these analogues is consistent with the general role of mercapturic acids: they are polar, water-soluble end-products of detoxification, facilitating the elimination of potentially harmful xenobiotics from the body. researchgate.net

| Compound | Structure of S-Substituent | Precursor/Source Xenobiotic |

|---|---|---|

| This compound | -CH₂-C₆H₅ (Benzyl) | Toluene, Benzyl Acetate wikipedia.orgwho.int |

| N-acetyl-S-phenyl-L-cysteine | -C₆H₅ (Phenyl) | Benzene |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine | -CH₂-CH₂-CN (Cyanoethyl) | Acrylonitrile bmj.com |

Distinct metabolic pathways and precursors of related mercapturic acids

While the final N-acetylation step is common, the initial activation and conjugation pathways for the precursors of these mercapturic acids can differ significantly.

N-acetyl-S-phenyl-L-cysteine: Its precursor, benzene, is first metabolized by cytochrome P450 enzymes to form benzene oxide, a reactive epoxide. This electrophilic intermediate is what primarily conjugates with glutathione, entering the mercapturic acid pathway.

N-acetyl-S-(2-cyanoethyl)-L-cysteine: The precursor, acrylonitrile, can undergo direct conjugation with glutathione. researchgate.net This reaction is a direct Michael addition, where the nucleophilic thiol group of glutathione attacks the electrophilic double bond of acrylonitrile. A secondary pathway involves the oxidation of acrylonitrile to 2-cyanoethylene oxide, which can also conjugate with glutathione. cdc.govresearchgate.net

This compound: As discussed, its formation from precursors like benzyl acetate or toluene involves the generation of a reactive sulfate ester (benzyl sulfate) from the intermediate benzyl alcohol, which then conjugates with glutathione. who.int

This comparison highlights the diverse enzymatic strategies employed by the body to metabolize different xenobiotics, all converging on the common mercapturic acid pathway for final elimination.

| Mercapturic Acid | Precursor | Initial Metabolic Activation Step |

|---|---|---|

| This compound | Benzyl Acetate, Toluene | Oxidation to benzyl alcohol, followed by sulfation to benzyl sulfate. who.int |

| N-acetyl-S-phenyl-L-cysteine | Benzene | Epoxidation to benzene oxide by cytochrome P450. |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine | Acrylonitrile | Direct Michael addition with glutathione or epoxidation to 2-cyanoethylene oxide. cdc.govresearchgate.net |

N Acetyl S Benzyl L Cysteine As a Biomarker in Environmental and Occupational Health

Application of N-Acetyl-S-benzyl-L-cysteine as a Biomarker of Exposure.nih.govchemrxiv.orgnii.ac.jpsemanticscholar.org

This compound, also known as S-benzylmercapturic acid (SBMA), is a specific metabolite of toluene (B28343). nih.govresearchgate.net Its presence in biological samples is a reliable indicator of exposure to this common industrial solvent. nii.ac.jpnih.gov The analysis of urinary SBMA is a useful tool in identifying toluene exposure, as it is formed when toluene is metabolized in the body and subsequently excreted. nih.govnih.gov This makes it a valuable biomarker for assessing both occupational and environmental exposure to toluene and other related volatile organic compounds. chemrxiv.orgsemanticscholar.org

Monitoring occupational exposure to toluene.nih.govnii.ac.jpsemanticscholar.org

The use of this compound as a biomarker is particularly valuable in occupational settings where workers may be exposed to toluene. researchgate.netresearchgate.net Studies have shown that urinary levels of this metabolite increase in relation to the intensity of toluene exposure. researchgate.netnih.gov For instance, in a study of printing workers and sniffers exposed to toluene, urinary concentrations of S-benzyl-N-acetyl-L-cysteine (SBAC) were quantitatively determined in all exposed individuals, while they were not detected in the urine of unexposed persons. nih.gov

A significant correlation has been established between the concentration of this compound in urine and the levels of toluene in the ambient air. Research has demonstrated a strong positive correlation, with correlation coefficients (r) as high as 0.7, between urinary benzylmercapturic acid (BMA) and atmospheric toluene concentrations. researchgate.netresearchgate.netnih.gov This strong correlation holds irrespective of adjustments for urine density. researchgate.net One study involving 18 workers occupationally exposed to toluene found highly significant correlations between the renal excretion of S-BMA and environmental toluene data. nih.gov The median ambient air concentration was 15.7 ppm (ranging from 2.9 to 70.3 ppm), which corresponded to a median S-BMA concentration of 16.0 micrograms/g creatinine (B1669602). nih.gov

Correlation between Urinary this compound and Atmospheric Toluene

| Study Population | Correlation Coefficient (r) | Toluene Concentration Range (ppm) | Reference |

|---|---|---|---|

| 122 printers | 0.7 | Not specified | researchgate.netnih.gov |

| 46 factory workers | 0.7 | Up to 86 | researchgate.net |

| Workers | 0.74 | Not specified | nih.gov |

| 18 workers | Highly significant | 2.9 - 70.3 | nih.gov |

This compound has demonstrated high sensitivity and specificity in distinguishing individuals exposed to toluene from those who are not. researchgate.netnih.gov In non-exposed control subjects, the levels of this biomarker in urine are typically below the detection limit, which can be as low as 0.2 µg/l. researchgate.netnih.gov In contrast, exposed individuals show quantifiable amounts. nih.gov The analysis of urinary SBAC has been shown to be a useful tool in identifying toluene exposure, as it was detected in all samples from exposed workers but not in those from unexposed individuals. nih.gov Urinary BMA could differentiate between exposed and non-exposed individuals when toluene exposure was 15 ppm or higher. researchgate.net

Studies have consistently shown this compound to be a superior biomarker for toluene exposure compared to traditional markers like hippuric acid and o-cresol (B1677501). researchgate.netnih.gov While hippuric acid and o-cresol are also metabolites of toluene, their presence in urine can be influenced by diet, smoking, and other environmental factors, leading to substantial background levels in non-exposed individuals. researchgate.netnih.govresearchgate.net In contrast, this compound is more specific to toluene exposure. researchgate.netnih.gov

Research indicates that this compound has a greater correlation coefficient with toluene exposure (r = 0.7) than hippuric acid (r = 0.6) or o-cresol (r = 0.6). researchgate.netnih.gov Furthermore, it can distinguish exposed from non-exposed individuals at much lower levels of toluene exposure (< 1 ppm) compared to hippuric acid (50 ppm) and o-cresol (3 ppm). researchgate.netnih.gov This higher sensitivity makes it a more reliable marker, especially for low-level exposures. researchgate.net

Comparison of Biomarkers for Toluene Exposure

| Biomarker | Correlation with Toluene (r) | Detection Threshold for Exposure (ppm) | Background Levels in Non-Exposed | Reference |

|---|---|---|---|---|

| This compound (BMA) | 0.7 | < 1 | Below detection limit (0.2 µg/l) | researchgate.netnih.gov |

| Hippuric Acid | 0.6 | 50 | Substantial (Geometric mean: 239 mg/l) | researchgate.netnih.gov |

| o-Cresol | 0.6 | 3 | Substantial (Geometric mean: 32 µg/l) | researchgate.netnih.gov |

Identification in human biological samples (e.g., blood, urine).chemrxiv.orgsemanticscholar.orgcdc.gov

This compound is readily identifiable in human biological samples, with urine being the most common matrix for analysis. nih.govcdc.gov Analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) and gas chromatography/mass spectrometry are used for its detection and quantification. nih.govnih.gov The stability of S-benzylmercapturic acid in frozen urine for extended periods makes it a practical biomarker for large-scale epidemiological studies. cdc.gov While primarily detected in urine, the parent compound, toluene, can also be measured in blood. nih.gov The presence of this compound has been confirmed in the urine of both occupationally exposed workers and the general population, although at significantly different concentrations. nih.govscholarena.com

Considerations for Biomarker Utility and Interpretation.

The utility of this compound, also known as S-benzylmercapturic acid (SBMA), as a biomarker for toluene exposure is influenced by several factors that require careful consideration for accurate interpretation in both environmental and occupational health settings.

A critical aspect of interpreting this compound levels is accounting for background concentrations from non-occupational sources. Studies have confirmed that the biomarker can be detected in the urine of individuals without known occupational exposure to toluene. nih.gov For instance, in a control group of 87 unexposed subjects, most individuals, including both smokers and non-smokers, exhibited urinary SBMA values below 10 micrograms per gram of creatinine (µg/g creatinine). nih.gov Another study of 30 individuals from the general population with no known exposure found that the median SBMA level in non-smokers was 8.2 micrograms per liter (µg/L). researchgate.net

Interestingly, research indicates that smoking status does not appear to significantly influence the baseline levels of this compound. nih.gov This is notable because tobacco smoke contains a complex mixture of over 7,000 chemicals, many of which are detoxified via the same glutathione-mediated pathway that produces mercapturic acids. acs.org While the levels of many other mercapturic acids are significantly higher in smokers compared to non-smokers, this does not seem to be the case for this specific biomarker of toluene exposure. nih.govunimi.it In one study, there was no significant difference in SBMA concentrations between smokers and non-smokers in the unexposed control group. nih.gov However, some research has reported no detection of the compound at all in unexposed subjects, highlighting the importance of analytical sensitivity in assessing background levels. nih.gov

Reported Levels of this compound in Non-Occupationally Exposed Populations

| Study Population | Number of Subjects | Smoking Status | Reported Concentration | Source |

|---|---|---|---|---|

| Control Group | 87 | Smokers & Non-smokers | < 10 µg/g creatinine | nih.gov |

| General Population | 15 | Non-smokers | Median of 8.2 µg/L | researchgate.net |

| Toluene Unexposed Subjects | 60 | Not specified | Not detected | nih.gov |

The urinary excretion of this compound correlates closely with the level of toluene exposure. nih.govresearchgate.net In occupational settings, urinary concentrations can range widely, with one study on toluene sniffers reporting levels from 0.11 to 47.13 mg/L. nih.gov However, at the low levels typical of environmental or low occupational exposure, analytical challenges become prominent. The ability to distinguish low-level exposure from background concentrations depends heavily on the sensitivity of the analytical method employed. researchgate.net

Various analytical techniques, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), have been developed to quantify this compound in urine. unimi.itresearchgate.net The sensitivity of these methods is crucial. For example, one method was sensitive enough to detect toluene exposure at an air concentration of approximately 15 parts per million (ppm). researchgate.net The limits of detection (LOD) and quantification (LLOQ) vary between different analytical protocols. High-resolution mass spectrometry offers greater specificity and helps reduce erroneous false detections, which can be a challenge with lower-resolution instruments when analyzing complex matrices like urine. acs.org The development of sensitive methods is essential for accurately quantifying background exposure in the general population and for biomonitoring of low-level occupational exposures. researchgate.net

Comparison of Analytical Method Sensitivities for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Source |

|---|---|---|---|

| LC-MS/MS | ~0.2 ng/mL (~0.2 µg/L) | Not Specified | researchgate.net |

| LC-MS/MS | Not Specified | 0.05 µg/L | researchgate.net |

| HPLC | 1 µg/L | 2 µg/L | researchgate.net |

| Capillary Gas Chromatography | Linear range of 0.05-3.0 mg/L (50-3000 µg/L) | nih.gov |

This compound, as a specific mercapturic acid, fits within the broader concept of the human exposome, which encompasses the totality of a person's environmental exposures from conception onwards. Mercapturic acids are detoxification products formed when the body neutralizes reactive, electrophilic compounds through conjugation with glutathione (B108866). acs.org The measurement of these metabolites in urine provides a biological record of exposure to a wide range of both foreign (exogenous) and internally generated (endogenous) chemicals. acs.org

The challenge within the exposome framework is to classify the total burden of electrophilic chemicals to which an individual is exposed. acs.org Analytical strategies that can simultaneously measure a large panel of mercapturic acids serve as powerful tools for exposome-level research. unimi.it By including this compound in such panels, researchers can assess exposure to its precursor, toluene, in the context of numerous other environmental and occupational exposures. This integrated approach allows for a more holistic understanding of how combined chemical exposures contribute to human health and disease, moving beyond the traditional single-chemical risk assessment model.

Enzymology and Biochemical Interactions Involving N Acetyl S Benzyl L Cysteine

Enzymes Exhibiting Activity Towards N-Acetyl-S-benzyl-L-cysteine or its Precursors.

A number of enzymes have been identified that act upon S-benzyl-L-cysteine, the direct precursor to this compound. These enzymes are involved in acetylation, oxidation, and the inhibition of amino acid synthesis.

The final step in the formation of this compound, a mercapturic acid, is catalyzed by Cysteine S-conjugate N-acetyltransferase. This microsomal enzyme has been molecularly identified as N-acetyltransferase 8 (NAT8). nih.gov Expressed predominantly in the liver and kidney, NAT8 facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of cysteine S-conjugates, including S-benzyl-L-cysteine. nih.gov

Research using HEK293T cells overexpressing human NAT8 has confirmed its specific activity towards S-benzyl-L-cysteine. nih.govnih.gov The enzyme was shown to catalyze the N-acetylation of S-benzyl-L-cysteine but was inactive towards other amino acids like L-aspartate, L-lysine, and L-methionine, highlighting its substrate specificity. nih.gov The reaction product has been verified through tandem mass spectrometry to be this compound. nih.gov Kinetic analyses of human NAT8 have determined the Michaelis-Menten constants for both S-benzyl-L-cysteine and the co-substrate, acetyl-CoA. nih.gov

| Substrate | Km (µM) | Vmax (nmol·min-1·mg-1 protein) | Assay Conditions |

|---|---|---|---|

| S-benzyl-L-cysteine | 64 ± 16 | 4.4 ± 0.3 | In the presence of 0.2 mM acetyl-CoA |

| Acetyl-CoA | 23 ± 13 | 3.1 ± 0.6 | In the presence of 0.5 mM S-benzyl-L-cysteine |

An enzymatic activity, termed Cysteine conjugate S-oxidase, has been identified in the microsomal fractions of rat liver and kidney, which utilizes S-benzyl-L-cysteine as a substrate. researchgate.net This enzyme catalyzes the conversion of S-benzyl-L-cysteine into its corresponding sulfoxide, S-benzyl-L-cysteine sulfoxide, in a reaction dependent on both oxygen and NADPH. researchgate.net No formation of the sulfone derivative was detected. researchgate.net

The activity of this S-oxidase was found to be higher in kidney microsomes compared to liver microsomes. The maximal velocity (Vmax) for the formation of S-benzyl-L-cysteine sulfoxide in the kidney was observed to be nearly three times greater than the rate measured in the liver. researchgate.net

| Tissue Microsome Source (Rat) | Vmax Ratio (Kidney/Liver) |

|---|---|

| Kidney vs. Liver | ~3:1 |

S-benzyl-L-cysteine (SBC) has been identified as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL; EC 2.5.1.47), a key enzyme in the sulfur assimilation pathway of plants responsible for the synthesis of L-cysteine. nih.gov This inhibitory action disrupts a crucial metabolic pathway, leading to significant physiological consequences for the organism. nih.govpreprints.org

In vitro experiments have demonstrated that S-benzyl-L-cysteine acts as a non-competitive inhibitor of OAS-TL. nih.gov This mechanism implies that SBC can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme without preventing substrate binding. Kinetic studies using OAS-TL from Arabidopsis thaliana have quantified the inhibition constants. nih.gov

| Inhibitor | Enzyme Source | Kic (mM) | Kiu (mM) |

|---|---|---|---|

| S-benzyl-L-cysteine | Arabidopsis thaliana | 4.29 | 5.12 |

Kic: Inhibition constant for binding to the free enzyme. Kiu: Inhibition constant for binding to the enzyme-substrate complex.

The inhibition of OAS-TL by S-benzyl-L-cysteine directly impedes the synthesis of L-cysteine, a vital amino acid for the production of proteins, coenzymes, and various other essential sulfur-containing compounds. nih.gov This disruption of the sulfur assimilation pathway has been shown to cause growth inhibition in plants such as maize and morning glory. nih.gov The primary cause of this growth inhibition is attributed to the reduction in L-cysteine synthesis. nih.gov As a testament to this mechanism, the inhibitory effects of SBC on plant growth can be mitigated by supplementing the nutrient solution with L-cysteine. nih.gov

O-acetylserine(thiol) lyase (OAS-TL) inhibition by S-benzyl-L-cysteine.

Modulation of Enzyme Activity by Related Compounds.

The activity of enzymes that metabolize S-benzyl-L-cysteine can be modulated by structurally similar compounds. Studies on Cysteine conjugate S-oxidase have shown that substrate analogs can act as inhibitors. Specifically, S-methyl-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine were found to inhibit the S-oxidase-mediated conversion of S-benzyl-L-cysteine. researchgate.net In contrast, other related molecules such as S-carboxymethyl-L-cysteine and the methyl ester of S-benzyl-L-cysteine did not demonstrate any inhibitory effect on the enzyme's activity. researchgate.net This indicates a degree of specificity in the active site of the S-oxidase, where the nature of the S-substituent influences binding and inhibition.

Inhibitory effects on urease activity by S-benzyl-L-cysteine

S-benzyl-L-cysteine has been identified as an inhibitor of urease activity. In a study investigating the in vitro effects of various sulfur-containing compounds on urease, S-benzyl-L-cysteine demonstrated a measurable inhibitory effect. The concentration of S-benzyl-L-cysteine required to inhibit 50% of the urease activity, known as the IC50 value, was determined to be 93.17 ± 3.54 µg/mL dergipark.org.tr.

This inhibitory action is significant when compared to other sulfur compounds. For instance, S-allyl-L-cysteine and D,L-methionine showed much stronger urease inhibition, with IC50 values of 0.88 ± 0.01 µg/mL and 0.91 ± 0.02 µg/mL, respectively. On the other hand, compounds like N-acetyl-L-cysteine and L-cystine also exhibited urease inhibition with IC50 values of 65.55 ± 0.89 µg/mL and 120.96 ± 7.55 µg/mL, respectively dergipark.org.tr. The reference standard, thiourea, had an IC50 value of 53.81 ± 0.68 µg/mL dergipark.org.tr.

The inhibitory potential of these sulfur compounds, including S-benzyl-L-cysteine, is thought to be related to the ability of the sulfur atom to chelate with the nickel ions present at the active site of the urease enzyme, thereby impeding its catalytic function dergipark.org.tr.

Table 1: Urease Inhibitory Activities of Various Sulfur Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| S-allyl-L-cysteine | 0.88 ± 0.01 |

| D,L-methionine | 0.91 ± 0.02 |

| Thiourea (Standard) | 53.81 ± 0.68 |

| N-acetyl-L-cysteine | 65.55 ± 0.89 |

| S-benzyl-L-cysteine | 93.17 ± 3.54 |

| L-cystine | 120.96 ± 7.55 |

| D,L-homocysteine | 158.48 ± 5.21 |

| L-cysteine hydrochloride | 187.24 ± 4.13 |

| S-methyl-L-cysteine | 211.32 ± 8.97 |

| Taurine | 245.16 ± 9.32 |

| L-alliin | 289.54 ± 10.11 |

| Vitamin U | 315.67 ± 11.54 |

| S-phenyl-L-cysteine | 356.42 ± 12.89 |

Data sourced from Dağsuyu and Yanardağ. dergipark.org.tr

Trypsin inhibitory activities of sulfur compounds, noting absence for S-benzyl-L-cysteine

In the same comprehensive study that evaluated the enzymatic inhibition of various sulfur compounds, the effect on trypsin activity was also assessed. The findings indicated that while many of the tested compounds demonstrated some level of trypsin inhibition, S-benzyl-L-cysteine was a notable exception. Alongside S-phenyl-L-cysteine, S-benzyl-L-cysteine exhibited no inhibitory activity against the trypsin enzyme dergipark.org.tr.

This lack of inhibition is in contrast to other sulfur-containing compounds. For example, D,L-methionine was found to have the highest trypsin inhibitory effect among the tested substances, with an IC50 value of 0.13 ± 0.01 mg/mL. Other compounds such as D,L-homocysteine, L-cysteine hydrochloride, and N-acetyl-L-cysteine also showed varying degrees of trypsin inhibition dergipark.org.tr.

Table 2: Trypsin Inhibitory Activities of Various Sulfur Compounds

| Compound | IC50 (mg/mL) |

|---|---|

| Tannic acid (Standard) | 0.04 ± 0.00 |

| D,L-methionine | 0.13 ± 0.01 |

| D,L-homocysteine | 0.29 ± 0.01 |

| L-cysteine hydrochloride | 0.35 ± 0.02 |

| N-acetyl-L-cysteine | 0.41 ± 0.02 |

| S-methyl-L-cysteine | 0.48 ± 0.03 |

| L-cystine | 0.52 ± 0.03 |

| Taurine | 0.59 ± 0.04 |

| S-allyl-L-cysteine | 0.63 ± 0.04 |

| Vitamin U | 0.68 ± 0.05 |

| L-alliin | 0.74 ± 0.05 |

| S-benzyl-L-cysteine | No Inhibition |

| S-phenyl-L-cysteine | No Inhibition |

Data sourced from Dağsuyu and Yanardağ. dergipark.org.tr

Advanced Methodologies in Research and Analysis of N Acetyl S Benzyl L Cysteine

Analytical Techniques for Quantification and Identification

The analytical landscape for N-Acetyl-S-benzyl-L-cysteine is dominated by two powerful chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC). Each of these methods offers distinct advantages and can be tailored with various sample preparation and detection strategies to meet specific research needs.

Gas Chromatography-Mass Spectrometry stands as a cornerstone for the analysis of this compound in urine. researchgate.netnih.gov This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. For the analysis of urinary this compound, which is a metabolite of toluene (B28343), GC/MS provides a robust and reliable method for identifying and quantifying exposure to this common industrial solvent. researchgate.net

Effective sample preparation is a critical prerequisite for successful GC/MS analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. A comparative study of four different sample preparation techniques for this compound in human urine revealed that both an ion pair phase transfer technique and a C18 solid-phase extraction (SPE) method yielded the highest recoveries, ranging from 80-96% at concentrations of 1 and 1000 parts per million (ppm). oup.com In contrast, an acidic ethyl acetate (B1210297) extraction method resulted in lower recoveries of 67-69%, while a quaternary amine solid-phase extraction technique proved to be inefficient with recoveries of only 5-7%. oup.com

Notably, at a low concentration of 10 parts per billion (ppb), quantitative recovery of this compound could only be achieved with the C18 solid-phase extraction technique due to interferences encountered with the other methods. oup.com This highlights the superiority of C18 SPE for the analysis of trace levels of the compound in urine. oup.com The general procedure for C18 SPE involves pre-washing the cartridge with a solvent like acetone, equilibrating it with HPLC-grade water, loading the urine sample, washing away interferences, and finally eluting the analyte of interest. nih.gov

| Sample Preparation Technique | Recovery Rate at 1 and 1000 ppm | Recovery Rate at 10 ppb | Notes |

|---|---|---|---|

| Ion Pair Phase Transfer | 80-96% | Not quantitatively determined due to interferences | High recovery at higher concentrations |

| C18 Solid-Phase Extraction | 80-96% | Quantitative recovery achieved | Optimal for trace level analysis |

| Acidic Ethyl Acetate Extraction | 67-69% | Not quantitatively determined due to interferences | Moderate recovery |

| Quaternary Amine Solid-Phase Extraction | 5-7% | Not quantitatively determined due to interferences | Poor recovery |

Due to the polar nature and low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. Methylation is a common derivatization strategy employed for this purpose.

Historically, diazomethane (B1218177) has been used to prepare the methyl derivative of S-benzyl-N-acetylcysteine for GC/MS analysis. oup.com However, diazomethane is a toxic and explosive reagent, necessitating special precautions. A simpler and safer methylation method utilizing HCl-methanol has been developed and validated. oup.comsemanticscholar.org This method involves extracting acidified urine samples with ethyl acetate and then derivatizing the extract to its methyl ester using HCl-methanol. semanticscholar.org The optimal conditions for this derivatization were found to be a reaction at 60°C for 20 minutes. semanticscholar.org A comparison of this HCl-methanol method with the diazomethane method on urine samples from individuals exposed to toluene showed that the results were in good agreement, confirming the reliability of the safer alternative. semanticscholar.org

| Derivatization Method | Reagent | Optimal Conditions | Safety Considerations |

|---|---|---|---|

| Methylation | Diazomethane | - | Toxic and explosive |

| Methylation | HCl-methanol | 60°C for 20 minutes | Simpler and safer alternative to diazomethane |

To ensure the accuracy and precision of quantitative analysis by GC/MS, the use of an internal standard is crucial. The ideal internal standard is a stable, isotopically labeled analog of the analyte. For the quantification of this compound, deuterium-labeled N-acetyl-S-benzyl-d5-L-cysteine is widely used. researchgate.netnih.gov This internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of the labeled internal standard to the sample prior to extraction and analysis, any variations in sample preparation, derivatization, and instrument response can be corrected for, leading to highly accurate and reliable quantification. researchgate.net The use of stable isotopically labeled internal standards is a key component of robust GC/MS methods for the analysis of mercapturic acids. oup.com

High-Performance Liquid Chromatography (HPLC) is another powerful and versatile technique for the analysis of this compound and other mercapturic acids. insights.bionih.govnih.gov HPLC offers the advantage of analyzing compounds in their native form without the need for derivatization, which can simplify sample preparation. The separation in HPLC is typically achieved on a reversed-phase column, such as a C18 column. nih.gov Various detection methods can be coupled with HPLC, including UV detection and, more powerfully, tandem mass spectrometry (MS/MS).

HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), has become a method of choice for the determination of mercapturic acids in biological fluids. This is due to its high sensitivity and specificity, which allows for the detection of low levels of these biomarkers of exposure to various xenobiotics. The determination of urinary mercapturic acids provides a non-invasive way to assess an individual's internal dose of a toxicant. semanticscholar.org For this compound, HPLC methods can be employed to quantify its presence in urine as an indicator of toluene exposure. The versatility of HPLC allows for the development of methods that can simultaneously measure multiple mercapturic acids in a single run, providing a broader picture of exposure to different chemicals.

High-Performance Liquid Chromatography (HPLC) with various detection methods.

Consideration for purity assessment and related substances.

The purity assessment of this compound is critical for its application in research and potential therapeutic development. Regulatory bodies like the European Pharmacopoeia and British Pharmacopoeia have established guidelines for related substances in the precursor molecule, N-acetyl-L-cysteine (NAC). researchgate.netinsights.bio These guidelines identify key impurities that may arise during synthesis or degradation. researchgate.net For this compound, analogous impurities and process-related substances must be considered and monitored.

High-performance liquid chromatography (HPLC) is a primary technique for purity assessment, often in a reverse-phase or ion-pair chromatography mode. ijper.org A well-developed HPLC method should be capable of separating the main compound from its potential impurities.

Table 1: Potential Related Substances in this compound

| Compound Name | Potential Origin |

| L-cysteine | Starting material |

| L-cystine | Oxidation of L-cysteine |

| N,N'-diacetyl-L-cystine | Dimerization and acetylation |

| N,S-diacetyl-L-cysteine | Side reaction during synthesis |

| Benzyl (B1604629) mercaptan | Starting material/degradation product |

| Dibenzyl disulfide | Oxidation of benzyl mercaptan |

The development of a stability-indicating HPLC method is crucial, which involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any degradation products can be separated from the parent peak. ijper.org The selection of an appropriate diluent is also a critical factor in method development to ensure the stability of the thiol moieties. ijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolic tracing and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of this compound and its metabolites in biological matrices. nih.govdocumentsdelivered.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

For quantification, a multiple reaction monitoring (MRM) mode is often employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. acs.orgnih.gov The use of a stable isotope-labeled internal standard, such as d3-N-acetylcysteine for related compounds, is preferred to correct for matrix effects and variations in instrument response. nih.gov The sample preparation for LC-MS/MS analysis typically involves protein precipitation, followed by chromatographic separation on a C18 or other suitable column. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Mercapturic Acid Analysis

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ of the target mercapturic acid |

| Product Ion (Q3) | Characteristic fragment ion |

| Collision Energy | Optimized for each analyte |

| Internal Standard | Stable isotope-labeled analog |

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

Stable isotope-resolved metabolomics (SIRM) is an advanced approach that utilizes stable isotope tracers to follow the metabolic fate of compounds within a biological system. nih.govmedchemexpress.com By introducing a labeled precursor, such as ¹³C or ¹⁵N-labeled this compound, researchers can trace the incorporation of these isotopes into downstream metabolites. nih.gov This provides detailed information on metabolic pathways and fluxes. nih.gov

Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for SIRM. medchemexpress.comnih.gov MS can detect the mass shift in metabolites due to the incorporation of stable isotopes, allowing for the quantification of isotopic enrichment. masonaco.orgmdpi.com High-resolution mass spectrometry is essential for distinguishing between isotopologues and natural abundance backgrounds, especially at low enrichment levels. masonaco.org

SIRM can be applied to in vitro cell cultures, animal models, and even human studies to understand how this compound is metabolized and how it influences various metabolic networks. nih.gov

Common neutral loss (CNL) scanning is a specific type of MS/MS scan mode that is highly effective for the detection of a class of compounds that share a common substructure which is lost during collision-induced dissociation (CID). acs.orgwaters.com Mercapturic acids, including this compound, are characterized by the N-acetylcysteine moiety. In negative ion mode ESI-MS/MS, these compounds often exhibit a characteristic neutral loss of 129 Da, corresponding to the loss of the N-acetyl-dehydroalanine part of the molecule. acs.org

By setting the mass spectrometer to scan for all precursor ions that result in a neutral loss of 129 Da, it is possible to selectively detect potential mercapturic acids in a complex biological sample, even without prior knowledge of their exact masses. acs.org This technique is particularly useful for screening for unknown metabolites of xenobiotics that are excreted as mercapturic acids. acs.orgwaters.com The combination of CNL scanning with a product ion scan can then provide structural information for the identification of the detected compounds. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. mdpi.comopensciencepublications.com ¹H NMR and ¹³C NMR are the most common NMR experiments used for this purpose. mdpi.comnih.gov

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. opensciencepublications.comresearchgate.net For this compound, characteristic signals would be expected for the acetyl methyl protons, the protons of the cysteine backbone, and the aromatic and methylene (B1212753) protons of the benzyl group. opensciencepublications.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.govresearchgate.net Each unique carbon atom in the structure will give a distinct signal, and the chemical shift of these signals can be used to confirm the connectivity of the atoms. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by establishing correlations between protons, between protons and carbons, and between protons and carbons over multiple bonds, respectively.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.0 | Singlet |

| Cysteine α-CH | ~4.5 | Multiplet |

| Cysteine β-CH₂ | ~2.9-3.2 | Multiplet |

| Benzyl CH₂ | ~3.7 | Singlet |

| Benzyl Ar-H | ~7.2-7.4 | Multiplet |

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Synthesis and Characterization Methods.

Chemical synthesis pathways and purification of N-acetyl-L-cysteine derivatives.

The synthesis of this compound typically involves the S-alkylation of N-acetyl-L-cysteine with a benzylating agent. A common pathway starts with the acetylation of L-cysteine using acetic anhydride (B1165640) or acetyl chloride to form N-acetyl-L-cysteine (NAC). utah.aeresearchgate.net

Synthesis Pathway:

Acetylation of L-cysteine: L-cysteine is reacted with an acetylating agent, such as acetic anhydride, in a suitable solvent to yield N-acetyl-L-cysteine. utah.aeresearchgate.net

S-benzylation of N-acetyl-L-cysteine: The thiol group of NAC is then alkylated using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to facilitate the nucleophilic substitution reaction.

An alternative approach involves the reaction of a substituted naphthazarin with N-acetyl-L-cysteine in the presence of a base to form S-substituted conjugates. researchgate.net Solid-phase synthesis techniques using resins like chlorotrityl chloride can also be employed for the preparation of N-acetyl-L-cysteine derivatives. nih.gov

Purification:

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and solvents. utah.ae Common purification techniques include:

Recrystallization: This method relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures. greenskybio.com

Chromatography: Column chromatography, including flash chromatography and preparative HPLC, is a highly effective method for separating the desired product from impurities based on their differential partitioning between a stationary phase and a mobile phase. utah.aegreenskybio.com

Solvent Extraction: This technique can be used to separate the product from impurities based on their different solubilities in two immiscible solvents. greenskybio.com

The purity of the final product is then confirmed using analytical techniques such as HPLC, NMR, and mass spectrometry. mdpi.comutah.ae

Use in peptide and protein synthesis as protecting groups or intermediates.

In the complex field of peptide and protein synthesis, protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. The thiol group of cysteine is particularly reactive and requires protection to avoid oxidation or incorrect disulfide bond formation. The S-benzyl group is a well-established protecting group for the cysteine thiol, particularly in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net

This compound serves as a key building block and intermediate in these synthetic strategies. The N-acetyl group protects the N-terminus of the cysteine residue, preventing it from participating in peptide bond formation. This allows the molecule to be used as a C-terminal residue or as a starting point for the synthesis of more complex molecules where the N-terminus must remain blocked.

The benzyl group provides robust protection for the thiol moiety under the acidic conditions typically used for the removal of other protecting groups in SPPS. peptide.com One of the most significant historical applications of the S-benzyl cysteine protecting group was in the first chemical synthesis of the peptide hormone oxytocin, a landmark achievement that highlighted its utility. researchgate.net The stability of the benzyl group and the specific conditions required for its cleavage allow for orthogonal protection strategies, which are crucial when synthesizing peptides with multiple cysteine residues intended to form specific disulfide bridges. rsc.org

Table 1: Comparison of Cysteine Thiol Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Compatibility | Primary Application |

|---|---|---|---|---|

| Benzyl | Bzl | Strong acid (e.g., HF) | Boc-SPPS | General thiol protection |

| Trityl | Trt | Mild acid (e.g., TFA), Iodine | Fmoc-SPPS, Boc-SPPS | Acid-labile protection, on-resin cyclization |

| Acetamidomethyl | Acm | Mercury(II) acetate, Iodine | Fmoc-SPPS, Boc-SPPS | Orthogonal protection for selective disulfide formation |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFA) | Fmoc-SPPS | Stable to iodine oxidation |

Research Design and Data Interpretation.

Experimental design considerations for in vivo and in vitro studies.

The design of robust and reproducible experiments is fundamental to understanding the biological roles of this compound. Both in vivo and in vitro models are employed, each with specific design considerations to ensure the validity of the results.

In vitro studies often involve exposing specific cell lines to the compound to investigate its mechanisms of action, such as its effects on oxidative stress or apoptosis. nih.gov Key design considerations include selecting the appropriate cell line, determining a relevant concentration range for the compound, and defining the exposure duration. ekb.egmdpi.com A typical experiment involves incubating cells in a controlled environment (e.g., 37°C, 5% CO2) with various concentrations of the test compound. ekb.eg Control groups, including vehicle-only controls, are essential to differentiate the effects of the compound from those of the solvent. ekb.eg The endpoints measured can include cell viability, reactive oxygen species (ROS) production, and the expression of specific proteins. nih.gov

Table 2: Key Parameters in Experimental Design

| Parameter | In Vitro Study Considerations | In Vivo Study Considerations |

|---|---|---|

| Model System | Relevant human or animal cell lines (e.g., cancer cells, lymphocytes). nih.govekb.eg | Appropriate animal species and strain (e.g., Wistar rats). researchgate.net |

| Controls | Untreated cells, vehicle-only treated cells. ekb.eg | Placebo group, sham-treated group. |

| Compound Administration | Dissolved in a suitable solvent (e.g., DMSO); added to culture medium at various concentrations. ekb.eg | Defined route (e.g., oral, intravenous), dosage, and frequency. researchgate.net |

| Duration | Hours to days (e.g., 24-48 hours). nih.govekb.eg | Days to months, depending on the study's objective. |

| Endpoint Measurement | Cell viability assays, flow cytometry for apoptosis or ROS, Western blotting for protein expression. nih.gov | Blood/plasma concentration analysis (pharmacokinetics), histopathology of tissues, behavioral tests. nih.gov |

Statistical approaches for data analysis and resolving contradictory findings.

Contradictory findings in the scientific literature are not uncommon and can arise from differences in experimental design, model systems, or data interpretation. Resolving these discrepancies requires a systematic approach. A meta-analysis, which statistically combines the results of multiple independent studies, is a powerful tool for identifying consistent effects and potential sources of heterogeneity. For such analyses to be effective, it is imperative that individual studies report their findings in detail, including sample sizes, means, and measures of variance (e.g., standard deviation).

Adherence to FAIR data principles for reproducibility.

To enhance the transparency, integrity, and reusability of research data, the scientific community has increasingly advocated for adherence to the FAIR Guiding Principles. go-fair.orgdotmatics.com FAIR is an acronym for Findable, Accessible, Interoperable, and Reusable. ranchobiosciences.com These principles emphasize making data machine-actionable to facilitate automatic discovery and reuse with minimal human intervention. go-fair.org

Findable : Data and metadata should be easy to locate by both humans and computers. This is achieved by assigning a globally unique and persistent identifier (like a DOI) and registering the data in a searchable resource. go-fair.orgscinote.net

Accessible : Once found, the data should be retrievable using a standardized protocol. go-fair.org This does not necessarily mean the data must be open, but the conditions for access must be clearly defined. scinote.net Metadata should remain accessible even if the data are no longer available. ranchobiosciences.com

Interoperable : Data need to be integrated with other data and interoperate with applications for analysis. This involves using formal, shared, and broadly applicable languages and vocabularies for knowledge representation. go-fair.orgranchobiosciences.com

Reusable : The ultimate goal of FAIR is to optimize data reuse. To achieve this, data and metadata must be well-described with accurate and relevant attributes, released with a clear usage license, and associated with detailed provenance. ranchobiosciences.com

In the context of this compound research, applying FAIR principles means that datasets from in vivo pharmacokinetic studies or in vitro cell-based assays should be deposited in public repositories with rich metadata. This metadata would describe the experimental protocol, the analytical methods used (e.g., LC-MS conditions), and the statistical analyses performed. Adherence to FAIR principles facilitates the validation of research findings, improves reproducibility, and enables the data to be used in future meta-analyses, thereby helping to resolve scientific inconsistencies. ranchobiosciences.com

Mechanistic Studies and Cellular Effects

Cellular Transport and Distribution

Currently, specific literature detailing the cellular transport and distribution mechanisms for N-Acetyl-S-benzyl-L-cysteine is not extensively available. Further research is required to elucidate the pathways by which this compound enters cells and its subsequent subcellular localization.

Effects on Oxidative Stress Pathways

Studies investigating the impact of S-benzyl-L-cysteine (SBC) reveal a significant effect on cellular oxidative balance, leading to the induction of oxidative stress rather than its alleviation.

Exposure to SBC has been shown to trigger a notable increase in reactive oxygen species (ROS) and markers of lipid peroxidation. In studies on Ipomoea grandifolia, treatment with SBC led to a substantial rise in ROS and oxidative stress markers. researchgate.netmdpi.comresearchgate.net Specifically, in the roots, SBC increased the levels of ROS by 55%, conjugated dienes by 61%, and malondialdehyde by 30%. researchgate.netmdpi.com In the leaves, the impact was also significant, with a 77% increase in conjugated dienes. mdpi.com This diminished electron flow rate is thought to be a primary cause of the substantial increase in ROS levels within the leaves. nih.gov

Table 1: Impact of S-benzyl-L-cysteine on Oxidative Stress Markers

| Marker | Tissue | Percentage Increase (%) |

|---|---|---|

| Reactive Oxygen Species (ROS) | Root | 55 |

| Conjugated Dienes | Root | 61 |

| Leaf | 77 |

Despite the marked increase in ROS and oxidative damage, research indicates that the primary antioxidant defense enzymes remain largely unaffected by SBC treatment. In Ipomoea grandifolia, the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) showed no significant change in either the leaves or the roots after exposure to SBC. mdpi.com The only exception noted was a 30% increase in root POD activity. mdpi.com This lack of a robust enzymatic antioxidant response could be due to SBC's inhibitory effect on the synthesis of L-cysteine, an amino acid crucial for the structure and function of these enzymes, potentially preventing their activation and synthesis. mdpi.com

Influence on Photosynthetic Processes (in plant studies)

In plant systems, SBC acts as an inhibitor of the sulfur assimilation pathway, which profoundly disrupts photosynthesis. nih.gov By inhibiting the O-acetylserine(thiol) lyase (OAS-TL) enzyme, SBC limits the availability of L-cysteine, which is essential for the synthesis of proteins and sulfur-containing prosthetic groups vital to the photosynthetic machinery. nih.govdoaj.org

SBC exposure significantly impairs key photosynthetic parameters. Gas exchange analysis in plants treated with SBC shows a reduction in the light-saturated net photosynthetic rate (PNmax), the light-saturation point (LSP), the maximum carboxylation rate of Rubisco (Vcmax), the electron transport rate (J), and triose phosphate (B84403) utilization (TPU). mdpi.comdoaj.org Stomatal conductance (gs) is also markedly decreased. researchgate.netdoaj.org

Chlorophyll a fluorescence analysis further reveals damage to the photosynthetic apparatus. researchgate.netmdpi.com SBC treatment leads to decreases in the quantum yield of photosystem II (PSII) photochemistry (ϕPSII), the photochemical quenching coefficient (qP), and the electron transport rate through PSII (ETR). researchgate.netdoaj.org Additionally, reductions in the maximum fluorescence yield (Fm) and variable fluorescence (Fv) are observed, indicating damage to PSII. researchgate.netdoaj.org

Table 2: Effect of S-benzyl-L-cysteine on Photosynthetic Gas Exchange Parameters

| Parameter | Abbreviation | Percentage Decrease (%) |

|---|---|---|

| Light-Saturated Net Photosynthetic Rate | PNmax | 24 |

| Light Saturation Point | LSP | 22 |

| Maximum Carboxylation Rate of Rubisco | Vcmax | 23 |

| Electron Transport Rate | J | 19 |

| Triose Phosphate Utilization | TPU | 20 |

Table 3: Effect of S-benzyl-L-cysteine on Chlorophyll a Fluorescence Parameters

| Parameter | Abbreviation | Percentage Decrease (%) |

|---|---|---|

| Quantum Yield of PSII Photochemistry | ϕPSII | 19 |

| Electron Transport Rate through PSII | ETR | 19 |

| Photochemical Quenching Coefficient | qP | 12 |

| Maximum Fluorescence Yield | Fm | 14 |

Interactions with Biological Macromolecules

This compound, a derivative of the amino acid cysteine, is recognized as a metabolite of toluene (B28343). While comprehensive studies detailing its direct interactions with a wide array of biological macromolecules are not extensively available, the examination of its structural analog, S-benzyl-L-cysteine (SBC), provides a strong foundation for understanding its potential molecular targets and cellular effects.

The primary documented interaction of a closely related compound is the inhibition of O-acetylserine(thiol) lyase (OAS-TL) by SBC in plants. preprints.orgnih.gov OAS-TL is a crucial enzyme in the cysteine synthase complex, which is responsible for the final step of cysteine biosynthesis. nih.gov This process is fundamental for the production of proteins and various other sulfur-containing compounds essential for plant growth and development.

Research has demonstrated that SBC acts as a non-competitive inhibitor of OAS-TL. preprints.org This inhibition disrupts the cysteine biosynthesis pathway, leading to a reduction in plant growth and the induction of oxidative stress. preprints.orgnih.gov The downstream consequences of this enzymatic inhibition include impaired photosynthesis and damage to the photosynthetic apparatus. preprints.org

While these findings directly pertain to S-benzyl-L-cysteine in plant systems, they suggest a plausible mechanism of action for this compound. The addition of an acetyl group to the nitrogen atom may influence the compound's solubility, stability, and ability to cross cellular membranes, potentially altering its inhibitory potency and specificity. It is conceivable that this compound could be deacetylated within cells to release S-benzyl-L-cysteine, which would then exert its inhibitory effects on OAS-TL or other susceptible enzymes. nih.gov

The cellular uptake and metabolism of N-acetylated amino acids, such as N-acetyl-L-cysteine (NAC), have been studied, indicating that these compounds can serve as delivery vehicles for their corresponding amino acids. nih.gov By analogy, this compound may be transported into cells and subsequently metabolized to yield S-benzyl-L-cysteine.